5-Iodo-2-butoxynicotinic acid
Overview
Description
5-Iodo-2-butoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an iodine atom at the 5-position and a butoxy group at the 2-position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-butoxynicotinic acid typically involves the iodination of 2-butoxynicotinic acid. One common method is the electrophilic substitution reaction where iodine is introduced to the nicotinic acid ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-butoxynicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the nicotinic acid ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom serves as a leaving group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by an aryl group.
Scientific Research Applications
5-Iodo-2-butoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and enzyme interactions, particularly those involving nicotinic acid derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes, including catalysts and intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of 5-Iodo-2-butoxynicotinic acid involves its interaction with specific molecular targets and pathways. The iodine atom and butoxy group can influence the compound’s binding affinity and reactivity with enzymes and receptors. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, thereby modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Butoxynicotinic Acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Iodo-2-methoxynicotinic Acid: Similar structure but with a methoxy group instead of a butoxy group, leading to variations in chemical properties and applications.
5-Bromo-2-butoxynicotinic Acid: Contains a bromine atom instead of iodine, which can affect its reactivity and use in different chemical reactions.
Uniqueness
5-Iodo-2-butoxynicotinic acid is unique due to the presence of both the iodine atom and the butoxy group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-butoxy-5-iodopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3/c1-2-3-4-15-9-8(10(13)14)5-7(11)6-12-9/h5-6H,2-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODXSVXXWPBSEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468598 | |
Record name | 5-iodo-2-butoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334490-71-0 | |
Record name | 5-iodo-2-butoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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